molecular formula C27H21NO7S2 B11572601 N-[(4-ethoxyphenyl)sulfonyl]-4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzamide

N-[(4-ethoxyphenyl)sulfonyl]-4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzamide

Cat. No.: B11572601
M. Wt: 535.6 g/mol
InChI Key: LHDXLYSBFBYUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(4-ETHOXYBENZENESULFONYL)-4-METHOXY-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZAMIDE involves several steps. The general synthetic route includes the following steps :

    Formation of the Oxathiol Ring: The oxathiol ring is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted naphthalene derivative.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between an amine and an acid chloride or anhydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-(4-ETHOXYBENZENESULFONYL)-4-METHOXY-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZAMIDE undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Properties

Molecular Formula

C27H21NO7S2

Molecular Weight

535.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-4-methoxy-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzamide

InChI

InChI=1S/C27H21NO7S2/c1-3-34-19-12-14-20(15-13-19)37(31,32)28(26(29)17-8-10-18(33-2)11-9-17)23-16-24-25(35-27(30)36-24)22-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3

InChI Key

LHDXLYSBFBYUBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.